molecular formula C6H11Cl4O4P B569052 Bis(1,3-dichloro-2-propyl) Phosphate-d10 CAS No. 1477495-19-4

Bis(1,3-dichloro-2-propyl) Phosphate-d10

Cat. No.: B569052
CAS No.: 1477495-19-4
M. Wt: 329.985
InChI Key: NNKRUBFJSSBFSS-MBXGXEIXSA-N
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Description

Bis(1,3-dichloro-2-propyl) Phosphate-d10 is a deuterated analog of bis(1,3-dichloro-2-propyl) phosphate, commonly used as a flame retardant. This compound is part of the organophosphate class of chemicals, which are widely utilized in various industrial applications due to their effectiveness in reducing flammability. The deuterated form, this compound, is often used in scientific research to study the metabolism and environmental impact of its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,3-dichloro-2-propyl) Phosphate-d10 typically involves the reaction of 1,3-dichloro-2-propanol-d7 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Reactants: 1,3-dichloro-2-propanol-d7 and phosphorus oxychloride.

    Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.

    Procedure: The reactants are mixed and heated to a specific temperature, usually around 50-70°C, for several hours.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 1,3-dichloro-2-propanol-d7 and phosphorus oxychloride.

    Reactor Design: Use of industrial reactors that allow for precise control of temperature and pressure.

    Continuous Monitoring: Real-time monitoring of reaction parameters to ensure consistent product quality.

    Scale-Up: Techniques such as continuous flow chemistry may be employed to increase production efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(1,3-dichloro-2-propyl) Phosphate-d10 undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 1,3-dichloro-2-propanol-d7 and phosphoric acid.

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols.

Major Products

    Hydrolysis: 1,3-dichloro-2-propanol-d7 and phosphoric acid.

    Oxidation: Various oxides depending on the oxidizing agent used.

    Substitution: Derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

Bis(1,3-dichloro-2-propyl) Phosphate-d10 is extensively used in scientific research due to its unique properties. Some of its applications include:

    Environmental Studies: Used as a tracer to study the environmental fate and transport of organophosphate flame retardants.

    Metabolic Studies: Employed in research to understand the metabolism of organophosphate compounds in biological systems.

    Analytical Chemistry: Utilized as an internal standard in mass spectrometry for the quantification of organophosphate flame retardants in various matrices.

    Toxicology: Helps in assessing the toxicological impact of organophosphate flame retardants on human health and the environment.

Mechanism of Action

The mechanism of action of Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves its interaction with biological molecules. The compound can:

    Inhibit Enzymes: It may inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxic effects.

    Induce Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

    Disrupt Cellular Functions: It can interfere with cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Bis(1,3-dichloro-2-propyl) Phosphate-d10 can be compared with other similar compounds, such as:

    Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): A widely used flame retardant with similar chemical structure but different applications.

    Tris(2-chloroethyl) Phosphate (TCEP): Another organophosphate flame retardant with distinct chemical properties and uses.

    Triphenyl Phosphate (TPP): An organophosphate compound used in different industrial applications, known for its flame-retardant properties.

Uniqueness

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and environmental studies, providing valuable insights into the behavior of organophosphate flame retardants.

Properties

CAS No.

1477495-19-4

Molecular Formula

C6H11Cl4O4P

Molecular Weight

329.985

IUPAC Name

bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate

InChI

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D

InChI Key

NNKRUBFJSSBFSS-MBXGXEIXSA-N

SMILES

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl

Synonyms

1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; 

Origin of Product

United States

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